

YZ51 dosage and administration guidelines for research

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Compound of Interest		
Compound Name:	YZ51	
Cat. No.:	B611912	Get Quote

Application Notes and Protocols: YZ51

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Product Name: YZ51

Target: Hypothetical ABC Kinase

Description: **YZ51** is a potent and selective inhibitor of the hypothetical ABC kinase, a key component of the XYZ signaling pathway, which is frequently dysregulated in various cancer models. These notes provide guidelines for the in vitro and in vivo use of **YZ51** in research settings.

In Vitro Dosage and Administration Cell-Based Assay Potency

The potency of **YZ51** was evaluated across a panel of cancer cell lines expressing activated ABC kinase. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.



Cell Line	Cancer Type	IC50 (nM)
Cell-A	Lung Adenocarcinoma	15
Cell-B	Breast Cancer	28
Cell-C	Colorectal Carcinoma	45
Cell-D	Pancreatic Cancer	80

Recommended Concentration Range for In Vitro Studies

For most cell-based assays, a concentration range of 10 nM to 1 μ M is recommended to observe dose-dependent effects. A preliminary dose-response experiment is advised to determine the optimal concentration for your specific cell line and assay.

In Vivo Dosage and Administration Pharmacokinetic Profile in Mice

A single-dose pharmacokinetic study was conducted in male BALB/c mice.

Parameter	Oral (PO) - 25 mg/kg	Intravenous (IV) - 5 mg/kg
Cmax (ng/mL)	850	1200
Tmax (h)	2.0	0.1
AUC (0-t) (ng·h/mL)	4200	2100
Half-life (t1/2) (h)	6.5	5.8
Bioavailability (%)	40	N/A

Xenograft Model Efficacy

In a Cell-A lung adenocarcinoma xenograft mouse model, **YZ51** was administered orally once daily.



Dosage (mg/kg/day)	Tumor Growth Inhibition (%)
10	35
25	68
50	85

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)

- Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Addition: Prepare a 2X serial dilution of YZ51 in complete growth medium.
 Remove the old medium from the wells and add 100 μL of the YZ51 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTS Reagent Addition: Add 20 μL of MTS reagent to each well.
- Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement

- Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of **YZ51** (e.g., 0, 10, 50, 200 nM) for 2 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



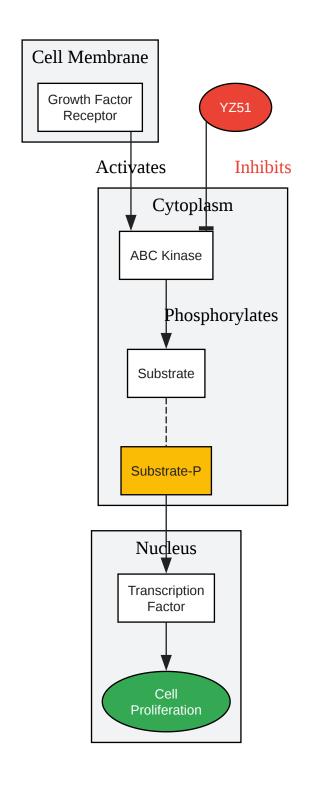
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate with a primary antibody against phosphorylated ABC Kinase (p-ABC) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Re-probe the membrane for total ABC Kinase and a loading control (e.g., GAPDH) to confirm equal loading and assess the reduction in target phosphorylation.

Visualizations

YZ51 Mechanism of Action

The diagram below illustrates the hypothetical XYZ signaling pathway. **YZ51** acts by directly inhibiting the kinase activity of ABC Kinase, thereby preventing the phosphorylation of its downstream effector, Substrate-P, and blocking further signal propagation that leads to cell proliferation.





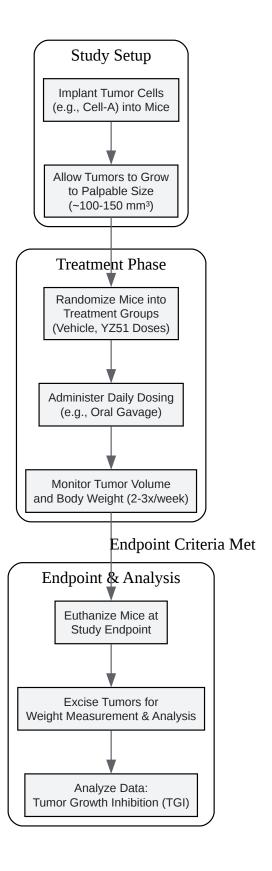
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Caption: Hypothetical XYZ signaling pathway showing inhibition by YZ51.

Experimental Workflow for In Vivo Efficacy Study



The following diagram outlines the typical workflow for assessing the in vivo efficacy of **YZ51** in a tumor xenograft model.





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Caption: Workflow for a typical in vivo xenograft efficacy study.

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